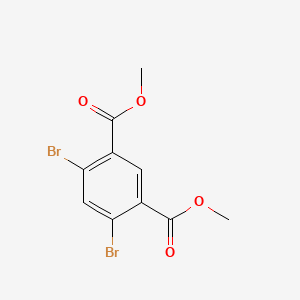
Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate
Overview
Description
Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C10H8Br2O4 . It is used in various chemical reactions and has been mentioned in several scientific papers .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 3,6-dibromobenzene-1,2-diamine and (4-(methoxycarbonyl)phenyl)boronic acid as starting materials . The mixture is degassed and stirred at 105 °C for 12 hours . After cooling down to room temperature, the organic solvent is removed under reduced pressure. The crude product is then purified by a flash silica gel column chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms and two carboxylate groups attached . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray diffraction .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, it can be used in the synthesis of other complex organic compounds . The exact reactions it can participate in would depend on the specific conditions and reagents used.Scientific Research Applications
Environmental Applications
Research on novel brominated flame retardants (NBFRs) includes compounds like dimethyl 4,6-dibromobenzene-1,3-dicarboxylate due to their occurrence in indoor air, dust, consumer goods, and food. Studies emphasize the necessity for further research on their environmental fate, toxicity, and analytical detection methods to address significant knowledge gaps and concerns about their safety and impact on human health and the environment (Zuiderveen, Slootweg, & de Boer, 2020).
Alternative Fuel Research
The search for alternative fuels has led to the examination of dimethyl ethers, such as this compound, for their properties and potential applications in compression ignition engines. These studies explore their combustion performance, emissions characteristics, and the technological challenges associated with their use, highlighting the environmental benefits and the need for further technological advancements (Park & Lee, 2014).
Biomedical Applications
Pterostilbene, a compound related to the chemical family of this compound, shows promise in various biomedical applications due to its bioavailability and biological activities. Research focuses on its potential in cancer prevention, therapy, insulin sensitivity improvement, and cardiovascular disease treatment, underscoring the need for comprehensive studies to fully understand its benefits and mechanisms of action (Estrela et al., 2013).
Membrane Stability Research
The interactions between dimethyl sulphoxide and membranes provide insights into how this compound might influence biological systems. This research is crucial for understanding the compound's cryoprotective properties and its potential applications in cell biology, pharmaceuticals, and medical treatments (Yu & Quinn, 1998).
Electrochemical CO2 Valorization
Studies on the electrochemical valorization of CO2 focus on converting CO2 into valuable compounds using innovative approaches, including the use of ionic liquids. This research highlights the potential for compounds like this compound in environmental and energy conversion applications, pointing to the need for further exploration of their electrochemical properties and applications (Alvarez-Guerra et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMQCGJPOCKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577780 | |
| Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90766-77-1 | |
| Record name | Dimethyl 4,6-dibromobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


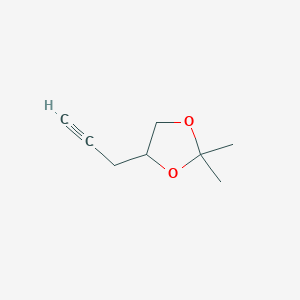
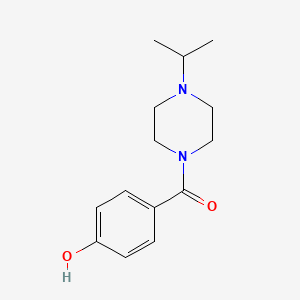
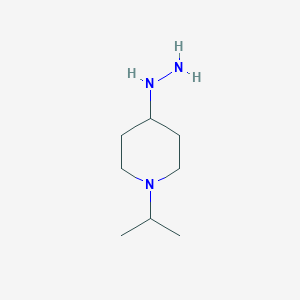
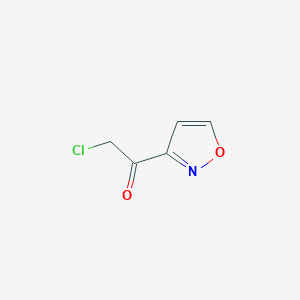


![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)

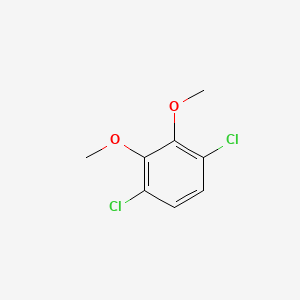

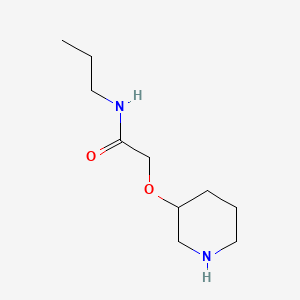
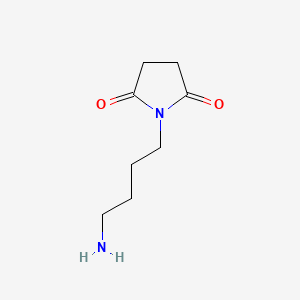
![2-[(4-Cyanophenyl)formamido]acetic acid](/img/structure/B3058587.png)

